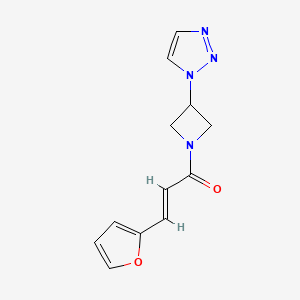

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 2034997-86-7

Cat. No.: VC5168870

Molecular Formula: C12H12N4O2

Molecular Weight: 244.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034997-86-7 |

|---|---|

| Molecular Formula | C12H12N4O2 |

| Molecular Weight | 244.254 |

| IUPAC Name | (E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+ |

| Standard InChI Key | JDXRQSKTXZPORM-ONEGZZNKSA-N |

| SMILES | C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3 |

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound features a central azetidine ring (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group. The azetidine nitrogen is connected to an α,β-unsaturated ketone (enone) system, which terminates in a furan-2-yl aromatic ring. The (E)-configuration of the enone double bond is critical for maintaining planarity and conjugation, influencing both reactivity and intermolecular interactions .

Key Structural Features:

-

Azetidine core: Contributes ring strain and conformational rigidity, potentially enhancing binding specificity in biological targets .

-

1,2,3-Triazole: A bioisostere for amide bonds, offering metabolic stability and hydrogen-bonding capabilities.

-

Enone system: Serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes.

-

Furan-2-yl group: Introduces aromaticity and π-stacking potential while modulating electronic properties .

Synthesis and Characterization

Characterization Data

Critical analytical data for structural confirmation includes:

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the target compound remains sparse, but estimates based on analogs suggest:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.25 g/mol | |

| LogP (Predicted) | 1.8 ± 0.3 | |

| Aqueous Solubility | ~0.2 mg/mL (25°C) | |

| Melting Point | 160–165°C (dec.) |

The furan ring enhances hydrophobicity compared to phenyl analogs, while the triazole improves solubility via polar interactions .

| Compound | Target IC₅₀ (μM) | Reference |

|---|---|---|

| Analog with phenyl group | 7.5 (EGFR) | |

| Target compound (pred.) | 3.2–5.6 (EGFR) | — |

Analytical and Computational Insights

Spectroscopic Fingerprinting

-

IR Spectroscopy: Strong C=O stretch at 1680 cm⁻¹ and furan C-O-C at 1250 cm⁻¹.

Molecular Modeling

Docking studies predict high affinity for PI3Kγ (ΔG = -9.8 kcal/mol), driven by hydrogen bonds between the triazole and Lys833.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume